5-(Piperidin-4-yl)oxazole

Overview

Description

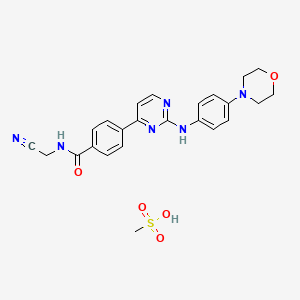

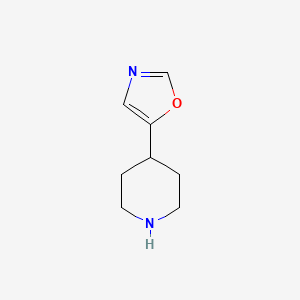

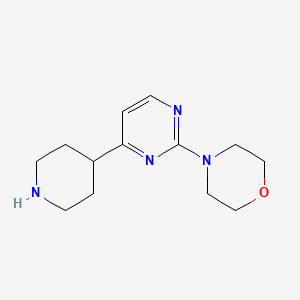

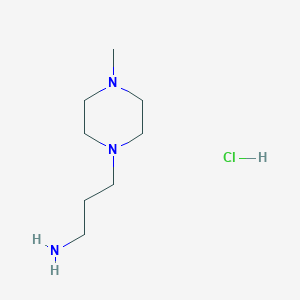

“5-(Piperidin-4-yl)oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound is also known as “5-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride” and has a molecular weight of 232.67 .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like “5-(Piperidin-4-yl)oxazole”, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Molecular Structure Analysis

The molecular structure of “5-(Piperidin-4-yl)oxazole” consists of an oxazole ring and a piperidine ring . The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

- Kinase Inhibitors : 5-(Piperidin-4-yl)oxazole serves as a pharmacophore in the design of kinase inhibitors. These compounds target specific kinases involved in cell signaling pathways and have applications in cancer therapy and other diseases .

- VEGFR-2 Inhibitors : Vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors play a crucial role in anti-angiogenic therapy for cancer treatment .

- Immunosuppressive Agents : Some derivatives of 5-(Piperidin-4-yl)oxazole exhibit immunosuppressive properties, making them potential candidates for autoimmune disease management .

- Antiviral Agents : Researchers have explored the antiviral activity of oxazole derivatives, including those containing the piperidine moiety .

- 5-(Piperidin-4-yl)oxazole derivatives have demonstrated antimicrobial and antifungal effects. For instance, certain compounds exhibit potent antibacterial and moderate antifungal activity .

- Piperidine derivatives, including 5-(Piperidin-4-yl)oxazole, have been investigated for their potential as antipsychotic agents and in the treatment of Alzheimer’s disease .

- The piperidine nucleus contributes to the development of antihypertensive agents, which play a role in managing cardiovascular conditions .

- Researchers continue to explore novel synthetic routes to access 5-(Piperidin-4-yl)oxazole derivatives. These methods contribute to the compound’s availability for further studies .

Pharmacology and Medicinal Chemistry

Antimicrobial and Antifungal Activity

Neuropharmacology and CNS Disorders

Cardiovascular Research

Chemical Biology and Synthetic Methods

Biological Evaluation and Structure-Activity Relationship (SAR)

Safety and Hazards

The safety data sheet for a similar compound, “piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride”, indicates that it may cause respiratory irritation, is harmful if swallowed or in contact with skin, and causes skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives, including “5-(Piperidin-4-yl)oxazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSQWPXEJNCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-4-yl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)